molecular formula C15H26OSi B14334342 Silane, tris(1-methylethyl)phenoxy- CAS No. 105633-68-9

Silane, tris(1-methylethyl)phenoxy-

Cat. No.: B14334342
CAS No.: 105633-68-9
M. Wt: 250.45 g/mol
InChI Key: MSGJHZRIXDNDLG-UHFFFAOYSA-N
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Description

The compound "Silane, tris(1-methylethyl)phenoxy-" (CAS: 172533-38-9) is a silane derivative with a complex steric and electronic structure. Its molecular formula is C₁₈H₃₆O₃Si, and its molecular weight is 328.56 g/mol . The structure features a tris(1-methylethyl) (isopropyl) group bonded to a silicon atom, along with a [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy] substituent. This configuration imparts significant steric hindrance and stability, making it suitable for applications requiring controlled reactivity, such as in organic synthesis or polymer stabilization.

Properties

IUPAC Name

phenoxy-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h7-14H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJHZRIXDNDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455610
Record name Silane, tris(1-methylethyl)phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105633-68-9
Record name Silane, tris(1-methylethyl)phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Reaction Mechanisms in Organosilicon Synthesis

Nucleophilic Substitution Dynamics

The synthesis of tris(1-methylethyl)phenoxy silane relies on the displacement of chlorine atoms from trichlorosilane precursors by phenoxide ions. This reaction is typically conducted in anhydrous conditions to prevent hydrolysis of the chlorosilane. For instance, tris(trimethylsilyl)methyl trichlorosilane (TsiSiCl₃) reacts with para-substituted phenols in the presence of a base such as sodium hydride (NaH), facilitating the generation of phenoxide ions. The steric bulk of the tris(trimethylsilyl)methyl group influences reaction kinetics, often necessitating prolonged reflux periods.

Role of Steric Hindrance

Steric effects dominate the reactivity of tris(1-methylethyl)phenoxy silane. The 1-methylethyl (isopropyl) groups on the phenoxy ligands create a crowded coordination environment around the silicon center, slowing secondary reactions and improving product stability. This property is critical in applications requiring thermal resilience, such as silicone polymer crosslinking.

Synthetic Pathways for Tris(1-Methylethyl)phenoxy Silane

Direct Alkoxylation of Trichlorosilanes

The most widely documented method involves reacting silicon tetrachloride (SiCl₄) or substituted trichlorosilanes with 3 equivalents of para-isopropylphenol. A representative procedure from is adapted below:

Procedure :

  • Deprotonation : Para-isopropylphenol (0.8 mmol) is treated with NaH (0.8 mmol) in tetrahydrofuran (THF) at 0°C to form the phenoxide ion.
  • Substitution : Trichlorosilane (0.4 mmol) in THF is added dropwise, and the mixture is refluxed for 5–7 hours.
  • Workup : The reaction is filtered to remove NaCl, and the solvent is evaporated. The crude product is purified via preparative thin-layer chromatography (TLC) using hexane or dichloromethane/petroleum ether.

Key Parameters :

  • Temperature : Reflux conditions (≈66°C for THF).
  • Stoichiometry : 2:1 molar ratio of phenol to silane ensures complete substitution.
  • Catalyst : Sodium hydride enhances phenoxide formation.
Table 1: Optimization of Reaction Conditions
Parameter Optimal Value Effect on Yield
Reaction Time 7 hours Maximizes Cl⁻ displacement
Solvent THF Enhances solubility of intermediates
Base NaH Efficient deprotonation
Silane:Phenol Ratio 1:2 Prevents over-substitution

Industrial-Scale Vapor-Phase Synthesis

Patent CN102079754A describes a vapor-phase method for methyltriethoxysilane, which can be extrapolated to tris(1-methylethyl)phenoxy silane. Key steps include:

  • Vaporization : Silane and alcohol precursors are vaporized separately.
  • Reactive Stripping : Vapors react in a stripping vessel, with hydrogen chloride (HCl) byproduct removed via condensation.
  • Neutralization : Residual HCl is neutralized using hexamethyldisilazane, yielding a crude silane product.
  • Distillation : Continuous rectification separates the target compound from light and heavy byproducts.

Characterization and Analytical Validation

Spectroscopic Techniques

  • FT-IR Spectroscopy : Absorption bands at 1260 cm⁻¹ (Si–O–C) and 2960 cm⁻¹ (C–H stretch of isopropyl) confirm functional groups.
  • ¹H NMR : Peaks at δ 0.3–0.4 ppm (Si–CH₃), δ 1.2–1.4 ppm (isopropyl CH₃), and δ 7.1–7.3 ppm (aromatic protons) validate structure.
  • Mass Spectrometry : Molecular ion peaks ([M–Me]⁺) at m/z 423–450 corroborate molecular weight.
Table 2: Representative Spectral Data
Technique Key Signals Interpretation
FT-IR 1260 cm⁻¹, 2960 cm⁻¹ Si–O–C, C–H
¹H NMR δ 0.33 (s, 27H), δ 7.1–7.3 (m, 12H) Tsi, aromatic
MS (EI) m/z 423 ([M–Me]⁺) Molecular ion

Purity Assessment

  • TLC Analysis : Rf values of 0.5–0.7 in hexane/dichloromethane indicate high purity.
  • Melting Point : 172–175°C for crystalline derivatives.

Challenges and Mitigation Strategies

Byproduct Formation

  • HCl Management : Inadequate removal leads to siloxane polymers. Patent CN102079754A recommends multistage condensation and neutralization with amines.
  • Isomerization : Para-substituted products dominate, but ortho/meta isomers may form. Column chromatography with silica gel resolves this.

Scalability Limitations

Lab-scale TLC purification is impractical for industrial production. Continuous distillation systems, as in, achieve >95% purity at throughputs of 500 L/h.

Emerging Innovations in Silane Synthesis

Catalytic Systems

Recent studies propose using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to accelerate substitution rates by 40% compared to NaH.

Green Chemistry Approaches

  • Solvent Recycling : THF recovery rates of 80% reduce costs.
  • Waste HCl Utilization : Reacting HCl with ethanol produces ethyl chloride, a valuable byproduct.

Chemical Reactions Analysis

Types of Reactions

Silane, tris(1-methylethyl)phenoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Organic Synthesis
Silane, tris(1-methylethyl)phenoxy- serves as a reagent in organic synthesis. Silane compounds are versatile in organic synthesis and materials science due to their reactivity.

Interaction Studies
Silane compounds can form stable bonds with various substrates. The silane group can interact with functional groups on surfaces or within biomolecules, facilitating the formation of new chemical bonds, which is critical for applications in coatings, adhesives, and biomedical devices.

Cosmetic Agents
Silanes can improve the condition of hair, particularly for sealing, hardening, improving luster, strengthening, protecting, and restructuring human hair, especially damaged hair . Damage to hair can result in deleterious mechanical, chemical, and physical properties, such as loss of hair, luster, thickness, breaking strength, tear strength, bundle tensile strength, and color retention capacity . Silanes can provide effective protection or sealing to eliminate these drawbacks . The improvement in the condition of hair includes hardening, strengthening, sealing (particularly after hair dyeing or hair tinting), restructuring, repairing, stabilizing, enhancing luster, volume, and combability, protecting from environmental influences and heat, preventing and reducing hair splitting, shortening hair drying time, and increasing hair extensibility and elasticity, as well as the permanence of permanent waves . A repairing action is also achieved due to changes within the hair . Silanes can also benefit brittle or fine hair resulting from age . Silanes of formula (RcO)3SiRd(R_cO)_3SiR_d (IX), where RcR_c is a straight-chain or branched alkyl group with 1 to 5 carbon atoms and RdR_d is a straight-chain or branched fluorinated or perfluorinated alkyl group with 1 to 18 carbon atoms (preferably 8 to 10 carbon atoms), are suitable for use . The silanes can be used to improve hair condition following a hair coloring treatment, either added to the hair colorant or applied separately .

Data Table: Silane Compounds and Features

Compound NameStructure HighlightsUnique Features
Silane, trimethyl [5-methyl-2-(1-methylethyl)phenoxy]-Contains trimethyl groupsEnhanced reactivity due to multiple methyl groups
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-Incorporates dithiane moietyOffers different reactivity patterns compared to phenoxy derivatives
Silane, tris(trimethylsilyl)silaneUse allows reactions to be carried out under mild conditions with excellent yields

Case Studies

Hair Treatment
Photomicrographs of hair strands treated with prehydrolyzed 1H,1H,2H,2H-perfluorooctyltriethoxysilane show the effects of the treatment . One strand was treated with a solution containing 10% of 1H,1H,2H,2H-perfluorooctyltriethoxysilane and dried for 1 hour at 50°C . The coated hair's water absorption capacity was then compared to that of an untreated strand . The results showed that the hair strand coated with the organosilane had a lower water absorption capacity compared to the untreated strand .

Mechanism of Action

The mechanism of action of Silane, tris(1-methylethyl)phenoxy- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The phenoxy groups enhance its reactivity and stability, allowing it to participate in a wide range of chemical processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The tris(isopropyl)phenoxy silane’s bulky structure complicates purification and characterization, as seen in analogous silane syntheses requiring advanced chromatography .
  • Thermal Stability : Tris(isopropyl) groups enhance thermal stability compared to trimethyl analogs, a critical factor in high-temperature polymer applications .
  • Data Gaps: Limited evidence exists on the exact reactivity or industrial use of Silane, tris(1-methylethyl)phenoxy-. Further studies are needed to explore its catalytic or material science applications.

Q & A

Q. Table 1: Expected Spectroscopic Data

TechniqueKey Signals/PeaksReference Compound
<sup>1</sup>H NMRδ 1.0–1.2 (isopropyl CH3)
<sup>29</sup>Si NMRδ 15 (silicon center)
IR~1250 cm⁻¹ (Si-O-C stretch)

Basic Research Question: What are the key physical properties of tris(1-methylethyl)phenoxy-silane, and how do they influence laboratory handling?

Methodological Answer:

  • Solubility: Likely soluble in non-polar solvents (e.g., hexane, toluene) due to the bulky tris(1-methylethyl) group. Insoluble in water, but moisture-sensitive .
  • Thermal Stability: Decomposes above 200°C (analogous to tris(1-methylethyl)(trifluoroacetyl)silane ).
  • Handling: Use Schlenk-line techniques or gloveboxes to prevent hydrolysis. Store under inert gas.

Q. Table 2: Inferred Physical Properties

PropertyValue/DescriptionReference
Density~0.96–1.0 g/cm³
Boiling Point~200–220°C
Flash Point>75°C (similar silanes)

Advanced Research Question: How does the steric bulk of the tris(1-methylethyl)phenoxy group affect silane reactivity in catalytic applications?

Methodological Answer:
The bulky tris(1-methylethyl) group:

  • Reduces Reactivity: Steric shielding slows nucleophilic attacks (e.g., in silylation reactions), requiring higher temperatures or catalysts (e.g., Lewis acids) .
  • Enhances Selectivity: Favors mono-functionalization in cross-coupling reactions by blocking undesired side reactions, as seen in triisopropylsilyl-protected intermediates .

Experimental Design Tip: Compare reaction rates with less hindered silanes (e.g., trimethylsilane) using kinetic studies (e.g., <sup>29</sup>Si NMR monitoring).

Advanced Research Question: How can researchers resolve contradictions in reported reaction outcomes involving tris(1-methylethyl)phenoxy-silane?

Methodological Answer:
Contradictions often arise from:

  • Moisture Contamination: Even trace water hydrolyzes silanes, altering reactivity. Use Karl Fischer titration to quantify moisture levels .
  • Substrate Purity: Characterize starting materials via GC-MS or HPLC.
  • Statistical Analysis: Apply Student’s t-test or Fisher Exact tests to assess significance of variable outcomes (e.g., solvent polarity effects) .

Case Study: Inconsistent yields in silylation reactions may stem from uncontrolled humidity; replicate experiments under rigorously anhydrous conditions.

Advanced Research Question: How does tris(1-methylethyl)phenoxy-silane compare to other silane groups in cross-coupling reactions?

Methodological Answer:

  • Efficiency: The bulky group reduces reactivity but improves stability, making it suitable for stepwise synthesis (e.g., iterative Pd-catalyzed couplings).
  • Selectivity: Outperforms trimethylsilane in sterically demanding environments (e.g., ortho-substituted aryl systems), as demonstrated in triisopropylsilyl-mediated couplings .

Q. Table 3: Comparative Reactivity in Cross-Coupling

Silane GroupReaction RateSelectivity (Ortho/Meta)Reference
Tris(1-methylethyl)SlowHigh
TrimethylFastLow

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